molecular formula C9H12ClN5O2 B5043207 3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride

3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride

Cat. No.: B5043207
M. Wt: 257.68 g/mol
InChI Key: MJSKWTHYHCQZAQ-UHFFFAOYSA-N
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Description

3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a benzoic acid moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride typically involves the coupling of diaminobenzoic acid with amino groups under controlled conditions. One common method involves the use of Fmoc-amino acids to prepare preloaded diaminobenzoate resin, which is then coupled with free diaminobenzoic acid . This method yields pure products without the need for extensive purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using amino resins as starting materials. The process includes sequential addition of protective amino acids, followed by acidolysis and oxidative cyclization to obtain the desired product . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to sodium ion channels on nerve membranes, affecting membrane potential and blocking the generation and conduction of nerve impulses . This mechanism is similar to that of local anesthetics, making it useful in pain management and other medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride stands out due to its unique structure, which allows for multiple functional modifications. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to other similar compounds.

Properties

IUPAC Name

3-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2.ClH/c10-8(11)14-9(12)13-6-3-1-2-5(4-6)7(15)16;/h1-4H,(H,15,16)(H6,10,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSKWTHYHCQZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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